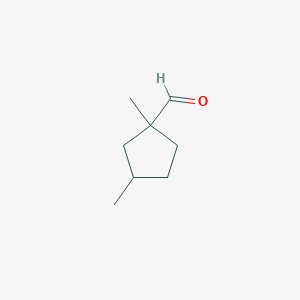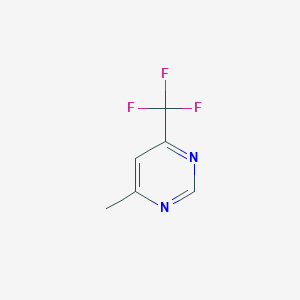
6-Bromo-2-methylquinazoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-methylquinazoline-4-carboxylic acid is a chemical compound with the molecular formula C10H7BrN2O2 It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methylquinazoline-4-carboxylic acid typically involves the bromination of 2-methylquinazoline-4-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methylquinazoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted quinazoline derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Coupling Reactions: Products include new aryl or alkyl-substituted quinazoline derivatives.
Scientific Research Applications
6-Bromo-2-methylquinazoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methylquinazoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinazoline-4-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Chloro-2-methylquinazoline-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
6-Fluoro-2-methylquinazoline-4-carboxylic acid: Contains a fluorine atom, which can significantly alter its chemical behavior.
Uniqueness
6-Bromo-2-methylquinazoline-4-carboxylic acid is unique due to the presence of the bromine atom, which makes it highly reactive in substitution and coupling reactions. This reactivity allows for the synthesis of a wide range of derivatives, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C10H7BrN2O2 |
|---|---|
Molecular Weight |
267.08 g/mol |
IUPAC Name |
6-bromo-2-methylquinazoline-4-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O2/c1-5-12-8-3-2-6(11)4-7(8)9(13-5)10(14)15/h2-4H,1H3,(H,14,15) |
InChI Key |
NYIBQQHZAPEWNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


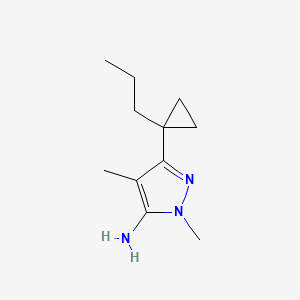
![2-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13090464.png)
![tert-Butyl 6-bromospiro[chroman-4,4'-piperidine]-1'-carboxylate](/img/structure/B13090469.png)
![tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13090470.png)
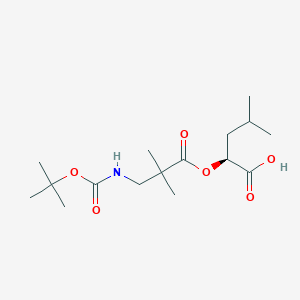
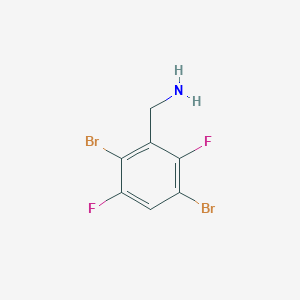

![Ethyl 4-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13090517.png)
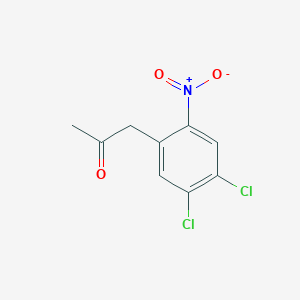
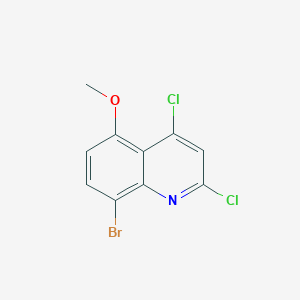
![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13090537.png)
amine](/img/structure/B13090541.png)
